Bis(4-Nitrophenyl) phosphorazidate

Description

BenchChem offers high-quality Bis(4-Nitrophenyl) phosphorazidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-Nitrophenyl) phosphorazidate including the price, delivery time, and more detailed information at info@benchchem.com.

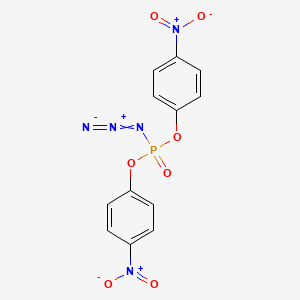

Structure

3D Structure

Properties

IUPAC Name |

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXROBVMVVUMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454071 | |

| Record name | Bis(4-Nitrophenyl) phosphorazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51250-91-0 | |

| Record name | Bis(4-nitrophenyl) phosphorazidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51250-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-Nitrophenyl) phosphorazidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Application of Bis(4-Nitrophenyl) Phosphorazidate (BNPPA)

Executive Summary

Bis(4-nitrophenyl) phosphorazidate (BNPPA) is a highly electrophilic analogue of the widely used Diphenylphosphoryl azide (DPPA). While DPPA is a staple in organic synthesis for Curtius rearrangements and peptide coupling, its reactivity is sometimes insufficient for sterically hindered or electron-deficient substrates. BNPPA addresses this kinetic deficit through the introduction of para-nitro groups on the phenoxy rings. These electron-withdrawing groups (EWGs) significantly increase the electrophilicity of the phosphorus center, facilitating rapid nucleophilic attack and stabilizing the leaving group (bis(4-nitrophenyl) phosphate anion).

This guide details the synthesis of BNPPA from its chloridate precursor, emphasizing a self-validating safety architecture due to the energetic nature of organic azides combined with nitroaromatics.

Chemical Foundation & Safety Architecture

Structural Reactivity (The "Why")

The superior performance of BNPPA over DPPA is quantified by the Hammett equation. The p-nitro group has a Hammett constant (

-

Result: The P-N bond is more labile after the initial nucleophilic attack, and the phosphate byproduct is a weaker base (better leaving group).

-

Physical State: Unlike DPPA (a liquid), BNPPA is typically a crystalline solid, improving handling precision but requiring solubility considerations during reaction setup.

Safety: The Self-Validating System

Working with phosphorazidates requires a "fail-safe" mindset. The molecule contains both an azide moiety (

-

Shock Sensitivity: While generally stable at room temperature, all organic azides should be treated as shock-sensitive. Metal spatulas should be avoided; use Teflon or wood.

-

Hydrolysis Hazard: Exposure to moisture releases hydrazoic acid (

), a highly toxic and explosive gas.[1] -

Thermal Runaway: The decomposition temperature is lower than that of DPPA. Reactions should never exceed 60°C unless strictly monitored by DSC (Differential Scanning Calorimetry) data.

Synthesis Protocol: Bis(4-Nitrophenyl) Phosphorazidate

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Bis(4-nitrophenyl) phosphorochloridate | Precursor | 1.0 | Moisture sensitive.[2] Store under Ar/N2. |

| Sodium Azide ( | Reagent | 1.2 - 1.5 | Excess ensures complete conversion. Toxic. |

| Acetone | Solvent | N/A | Must be anhydrous. Dry over |

| 18-Crown-6 | Catalyst | 0.05 | Phase transfer catalyst (optional but recommended for rate). |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The system should be under a positive pressure of Nitrogen or Argon.

Step 1: System Preparation Charge a 3-neck round bottom flask with a magnetic stir bar. Fit the flask with a thermometer (internal probe) and a pressure-equalizing addition funnel. Purge with inert gas.

Step 2: Azide Suspension Add Sodium Azide (1.5 equiv) to the flask. Suspend in anhydrous Acetone (approx. 5-10 mL per gram of precursor).

-

Expert Insight: Acetone is chosen because

has slight solubility in it, which is sufficient for the reaction, and it is easily removed later. If the reaction is sluggish, add 5 mol% 18-Crown-6 to solubilize the azide anion.

Step 3: Controlled Addition (The Critical Step) Dissolve Bis(4-nitrophenyl) phosphorochloridate (1.0 equiv) in a minimal amount of anhydrous Acetone. Transfer this solution to the addition funnel. Cool the reaction flask to 0°C using an ice bath.

-

Causality: Although the reaction can proceed at Room Temperature (RT), starting at 0°C prevents a rapid exotherm which could trigger azide decomposition.

Dropwise add the chloridate solution to the azide suspension over 30–60 minutes. Maintain internal temperature

Step 4: Reaction & Monitoring Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C). Stir vigorously for 4–12 hours.

-

QC Check: Monitor by TLC (Silica, EtOAc/Hexane). The starting material (chloridate) hydrolyzes on TLC plates, so look for the disappearance of the specific UV-active spot of the chloridate (often lower Rf than the azide). IR spectroscopy is superior here: look for the appearance of the strong Azide stretch at ~2170 cm⁻¹ .

Step 5: Workup & Isolation [3]

-

Filter the reaction mixture through a sintered glass funnel (or Celite pad) to remove the byproduct (Sodium Chloride) and unreacted Sodium Azide. Wash the solid residue with acetone.

-

Safety: Treat the filter cake as hazardous waste (contains excess azide). Quench with dilute hypochlorite solution before disposal.

-

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator) at a bath temperature < 35°C . Do not overheat.

-

The residue is typically a pale yellow/white solid.

-

Purification: Recrystallize from a mixture of Chloroform/Hexane or EtOAc/Hexane if necessary.

Visualization: Workflow & Mechanism[4][5]

Synthesis Workflow Diagram

Caption: Synthesis workflow for Bis(4-nitrophenyl) phosphorazidate emphasizing thermal control.

Mechanistic Application (Peptide Coupling)

The following diagram illustrates why BNPPA is effective in peptide coupling or Curtius rearrangement.

Caption: Mechanism of Carboxyl Activation using BNPPA. The nitro groups stabilize the phosphate leaving group.

Comparative Analysis: BNPPA vs. DPPA

| Feature | DPPA (Standard) | BNPPA (High-Activity) |

| Structure | Diphenylphosphoryl azide | Bis(4-nitrophenyl) phosphorazidate |

| Physical State | Liquid (Oily) | Crystalline Solid |

| Reactivity | Moderate. Requires heat for difficult substrates. | High. Effective at lower temps or for hindered acids. |

| Leaving Group pKa | Diphenyl phosphate (pKa ~ 1.9) | Bis(4-nitrophenyl) phosphate (pKa < 1.0) |

| Primary Use | General Curtius rearrangement, Peptide coupling. | Difficult amidations, synthesis of tetrazoles from amides [1]. |

| Stability | High thermal stability.[1] | Lower thermal stability; higher shock sensitivity. |

Troubleshooting & Quality Control

-

Low Yield:

-

Cause: Hydrolysis of the chloridate precursor.

-

Fix: Ensure acetone is strictly anhydrous (

water). Re-distill or recrystallize the chloridate precursor if it smells acrid (HCl evolution).

-

-

Incomplete Reaction:

-

Cause: Poor solubility of azide.

-

Fix: Add 18-Crown-6 or switch to a biphasic system (

/ Water) with Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst, though the acetone method is cleaner for isolation.

-

-

Product Discoloration (Orange/Red):

-

Cause: Formation of nitrophenoxide impurities due to hydrolysis.

-

Fix: Wash the organic solution rapidly with cold 5%

followed by cold brine.

-

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][4][5][6][7] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

-

Mori, S., Ohno, T., & Shioiri, T. (1991). New phosphorylating reagents.[7] Chemical and Pharmaceutical Bulletin, 39(6), 1456-1461. (Discusses modified DPPAs). [Link]

Sources

Technical Monograph: Bis(4-Nitrophenyl) Phosphorazidate (p-NO₂DPPA)

CAS Number: 51250-91-0 Synonyms: p-NO₂DPPA, Bis(p-nitrophenyl) azidophosphonate Molecular Formula: C₁₂H₈N₅O₇P Molecular Weight: 365.19 g/mol [1]

Executive Summary: The "Activated" Azide Transfer Agent

Bis(4-nitrophenyl) phosphorazidate (p-NO₂DPPA) represents a significant electronic evolution of the classic reagent Diphenylphosphoryl azide (DPPA). While DPPA (Shioiri’s Reagent) is a staple for Curtius rearrangements and peptide couplings, its reactivity is governed by the moderate leaving group ability of phenol (pKa ~10).

p-NO₂DPPA introduces para-nitro groups to the phenoxy rings, dramatically lowering the pKa of the leaving group to ~7.1. This electronic tuning renders the central phosphorus atom significantly more electrophilic. For the drug development chemist, this translates to faster reaction kinetics , milder activation temperatures , and a unique capability to perform direct azidation of alcohols under conditions where standard DPPA fails.[1]

Chemical Architecture & Reactivity Profile[1]

The utility of p-NO₂DPPA is best understood through the lens of leaving group lability . In phosphate-based coupling reagents, the rate-determining step is often the nucleophilic attack of the carboxylate (or alkoxide) on the phosphorus center.

Comparative Electronic Profile

| Feature | DPPA (Standard) | p-NO₂DPPA (Activated) | Impact on Synthesis |

| Leaving Group | Phenol | p-Nitrophenol | Faster displacement at Phosphorus.[1] |

| Leaving Group pKa | ~10.0 | ~7.15 | ~1000x increase in acidity of LG.[1] |

| P-Center Electrophilicity | Moderate | High | Rapid formation of the mixed anhydride intermediate.[1] |

| By-product | Phenol (Colorless) | p-Nitrophenol (Yellow) | By-product acts as a visual indicator during workup.[1] |

Mechanistic Pathways

The reagent operates via two primary distinct mechanistic manifolds depending on the substrate (Carboxylic Acid vs. Alcohol).

Pathway A: Carboxyl Activation (Curtius/Coupling)

The carboxylate attacks the phosphorus, expelling p-nitrophenol to form an Acyl Phosphate Intermediate .

-

Route 1 (Coupling): An amine attacks the carbonyl, forming an amide.

-

Route 2 (Curtius): Thermal activation causes the azide to migrate, releasing N₂, forming an Isocyanate.[1]

Pathway B: Direct Azidation (Mitsunobu-type)

Unique to p-NO₂DPPA (often with DBU), alcohols can be converted directly to organic azides with inversion of configuration. The alcohol attacks the phosphorus, and the azide anion subsequently attacks the alkyl carbon via Sₙ2.

Visualization of Reaction Pathways

Figure 1: Bifurcated reactivity showing Carboxyl Activation (top) and Direct Alcohol Azidation (bottom).[1]

Bench Protocols

Protocol A: Peptide Coupling (Racemization Suppressed)

Objective: Coupling of sterically hindered amino acids where standard carbodiimides (DCC/EDC) may cause epimerization.

-

Preparation: Dissolve the Carboxylic Acid component (1.0 equiv) and the Amine component (1.1 equiv) in anhydrous DMF (0.1 M concentration).

-

Reagent Addition: Cool the solution to 0°C. Add p-NO₂DPPA (1.1 equiv).

-

Base Activation: Dropwise add Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.2 equiv).

-

Note: The solution will likely turn yellow due to the release of p-nitrophenol.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (20-25°C) and stir for 4–12 hours.

-

Workup (Critical):

-

Dilute with EtOAc.

-

Wash 1: 5% Sodium Carbonate (Na₂CO₃) or 1M NaOH. Reason: This converts the p-nitrophenol by-product into the water-soluble p-nitrophenolate anion (bright yellow), ensuring its removal from the organic phase.[1]

-

Wash 2: 1M HCl (if product is acid stable) or 5% Citric Acid.

-

Wash 3: Brine. Dry over Na₂SO₄ and concentrate.

-

Protocol B: Direct Azidation of Alcohols (The "Shioiri-DBU" Method)

Objective: Converting a secondary alcohol to an azide with Walden inversion (Sₙ2) without using Mitsunobu conditions (DEAD/PPh₃).

-

Mixture: Dissolve the Alcohol (1.0 equiv) in anhydrous Toluene or THF.

-

Reagent: Add p-NO₂DPPA (1.2 equiv).

-

Activation: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) dropwise.[1]

-

Mechanistic Note: DBU acts as a strong base to deprotonate the alcohol and effectively solubilize the azide anion for the Sₙ2 attack.

-

-

Conditions: Stir at room temperature for 12–24 hours. (Heating to 50°C may be required for hindered substrates).

-

Purification: Standard aqueous workup (as above) followed by silica chromatography.

Comparative Performance Data

The following table summarizes why a researcher would select p-NO₂DPPA over the cheaper DPPA.

| Parameter | DPPA | p-NO₂DPPA | Advantage |

| Reaction Time (Coupling) | 12–24 Hours | 4–8 Hours | Higher throughput.[1] |

| Alcohol Azidation | Poor / Requires Mitsunobu | Good (with DBU) | Avoids triphenylphosphine oxide waste.[1] |

| Leaving Group Removal | Phenol (Neutral, hard to trace) | p-Nitrophenol (Acidic, Yellow) | Easy visual confirmation of removal during alkaline wash.[1] |

| Cost | Low | High | Use p-NO₂DPPA for difficult/precious substrates.[1] |

Safety & Handling (E-E-A-T)

While phosphorazidates are generally more stable than acyl azides or sulfonyl azides, strictly adherence to safety protocols is non-negotiable.[1]

-

Shock Sensitivity: p-NO₂DPPA is not classified as a high explosive, but all azides possess potential energy.[1] Do not distill the neat compound. Do not heat residues above 100°C.

-

Toxicity: The reagent hydrolyzes to release hydrazoic acid (HN₃) in the presence of water/acid, which is highly toxic and volatile. It also releases p-nitrophenol (toxic/irritant).[1]

-

Waste Disposal:

-

Never dispose of azide solutions down the drain (explosion hazard with metal pipes).

-

Quench excess reagent with aqueous NaOH (hydrolysis to phosphate and sodium azide) followed by a specific azide destruction method (e.g., nitrous acid quench) if required by local EHS regulations.[1]

-

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972).[1] Diphenylphosphoryl azide.[2][3][4][5][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.[7] Journal of the American Chemical Society.

-

Moriarty, R. M., & Shioiri, T. (2001).[1] Bis(4-nitrophenyl) Phosphorazidate.[1][2][5][8][9][10] Encyclopedia of Reagents for Organic Synthesis.

-

TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later.[5][6] TCI Product Review.

-

Sigma-Aldrich. (2024). Safety Data Sheet: Bis(4-nitrophenyl) phosphorazidate.[1] [1]

Sources

- 1. BIS(P-NITROPHENYL) AZIDOPHOSPHONATE | 51250-91-0 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Safe Handling and Application of Bis(4-Nitrophenyl) Phosphorazidate

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals on the safe handling, properties, and core applications of Bis(4-Nitrophenyl) phosphorazidate (BNPP). As a potent and versatile reagent, a thorough understanding of its safety profile is paramount to its effective and responsible use in the laboratory. This document moves beyond a standard safety data sheet (SDS) to provide field-proven insights and the scientific causality behind recommended protocols.

Chemical Identity and Physicochemical Properties

Bis(4-Nitrophenyl) phosphorazidate, identified by CAS Number 51250-91-0, is an organic reagent increasingly utilized in specialized synthetic applications.[1][2] Unlike its oily analogue, diphenyl phosphorazidate (DPPA), BNPP is a crystalline solid, a physical characteristic that facilitates easier handling, weighing, and storage.[3]

| Property | Value | Source(s) |

| CAS Number | 51250-91-0 | [1][2] |

| Molecular Formula | C₁₂H₈N₅O₇P | [1][2] |

| Molecular Weight | 365.19 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Synonyms | Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate | [1][2] |

Hazard Profile and GHS Classification (Inferred)

Signal Word: DANGER

Pictograms:

| Hazard Class | Category | Hazard Statement | Basis of Inference |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed | Based on Bis(4-nitrophenyl) phosphate (CAS 645-15-8), which is classified as Acute Tox. 2.[4] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Based on Bis(4-nitrophenyl) carbonate (CAS 5070-13-3). |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | Based on Bis(4-nitrophenyl) carbonate (CAS 5070-13-3).[5] |

| Physical Hazard | - | Potential for explosive decomposition | The azide moiety (-N₃) is an energetic group. While stable under normal conditions, organic azides can decompose violently upon exposure to heat, shock, or friction. |

Key Precautionary Statements:

-

P264: Wash hands and exposed skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Laboratory Safety & Handling Protocol

Adherence to a strict safety protocol is non-negotiable when working with BNPP. The causality behind these measures relates to mitigating the risks of acute toxicity, dermal irritation, and potential energetic decomposition.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of solid or dissolved BNPP must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][7] A self-validating PPE workflow should be established as a mandatory laboratory practice.

Caption: Mandatory PPE workflow before handling BNPP.

Storage and Stability

Proper storage is critical for maintaining the reagent's integrity and ensuring safety.

-

Container: Keep in the original, tightly sealed container to prevent moisture ingress.[5][7][8]

-

Environment: Store in a cool, dry, and dark location.[8][9][10] Protection from light is crucial to prevent photochemical degradation.[7][8] Many suppliers recommend refrigeration (2-8°C) to ensure long-term stability.[8]

-

Segregation: Store away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10][11] Crucially, it must be stored separately from reducing agents that could react with the azide group.

Spill and Waste Management

-

Spill Response: In case of a spill, avoid raising dust. Carefully sweep the solid material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal. Do not add water to the spill site.

-

Disposal: All waste containing BNPP, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste according to institutional and national regulations. Never mix azide-containing waste with acidic waste streams, which could generate highly toxic and explosive hydrazoic acid (HN₃).

Core Applications & Mechanistic Insight

The synthetic utility of BNPP stems from the electronic properties of its structure. The two p-nitrophenyl groups are excellent leaving groups, rendering the phosphorus center highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed in key synthetic transformations.

Application: Peptide Bond Formation

BNPP is an effective coupling reagent for the formation of amide bonds, a cornerstone of peptide synthesis.[3] The process avoids the need for more hazardous or less stable reagents while providing high yields.

Causality of Experimental Choice: The reaction is typically run in an aprotic polar solvent like Dimethylformamide (DMF) to ensure the solubility of both the protected amino acids and the reagent. A tertiary amine base (e.g., Triethylamine, TEA, or Diisopropylethylamine, DIEA) is added to deprotonate the carboxylic acid of the N-protected amino acid, forming a carboxylate nucleophile. This is a critical step; without the base, the carboxylic acid is not sufficiently nucleophilic to initiate the reaction with BNPP.

Caption: Reaction pathway for BNPP-mediated peptide coupling.

Experimental Protocol: General Peptide Coupling

-

Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminally protected amino acid (1.0 eq.) in anhydrous DMF.

-

Activation: Add Bis(4-Nitrophenyl) phosphorazidate (1.1 eq.) to the solution.

-

Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add a tertiary amine base such as DIEA (2.5 eq.).

-

Coupling: To the activated mixture, add the C-terminally protected amino acid or peptide (1.0 eq.) dissolved in a minimal amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude peptide by flash column chromatography or recrystallization.

Application: Azidation of Alcohols

BNPP, in combination with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is a highly effective system for converting alcohols into organic azides.[3] This method is often preferred over the Mitsunobu reaction due to simpler purification, as the phosphate byproducts are easily removed by aqueous workup.[3]

Causality of Experimental Choice: The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry at the reacting carbon center.[3] DBU is the base of choice because it is strong enough to deprotonate the alcohol, forming an alkoxide, but is sterically hindered, which prevents it from competing as a nucleophile and attacking the phosphorus center of BNPP.

Experimental Protocol: General Azidation of a Primary or Secondary Alcohol

-

Preparation: Dissolve the alcohol substrate (1.0 eq.) and Bis(4-Nitrophenyl) phosphorazidate (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or Toluene) in a dry flask under an inert atmosphere.

-

Base Addition: Cool the solution to 0°C. Add DBU (1.5 eq.) dropwise via syringe.

-

Reaction: Allow the reaction to stir at room temperature (or heat gently if the alcohol is hindered) for 6-24 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction with saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude azide can then be purified by silica gel chromatography.

Conclusion

Bis(4-Nitrophenyl) phosphorazidate is a powerful and practical reagent for advanced organic synthesis, particularly in the fields of peptide chemistry and bioconjugation. Its solid nature offers a significant handling advantage over related compounds. However, its utility is matched by a significant, albeit inferred, hazard profile, including high acute oral toxicity and the energetic nature of the azide functional group. By understanding the mechanisms of its reactivity and adhering strictly to the safety and handling protocols outlined in this guide, researchers can safely harness the full synthetic potential of this valuable compound.

References

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Nitrophenyl phosphate, disodium salt, hexahydrate.

- Apollo Scientific. (2022, September 16). Safety Data Sheet: Bis(4-nitrophenyl) carbonate.

- Fisher Scientific. (2012, June 28). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later.

- Sigma-Aldrich. (n.d.). Bis(4-nitrophenyl) phosphate 99 645-15-8.

- PubChem. (n.d.). Bis(p-nitrophenyl) phosphate.

- ECHEMI. (n.d.). Bis(4-nitrophenyl) phosphorazidate 51250-91-0.

- PubChem. (n.d.). Bis(4-nitrophenyl) methylphosphonate.

- Echemi. (2021, December 31). Bis(4-Nitrophenyl) phosphorazidate cas51250-91-0 manufacturer Purity 97%.

- ChemicalBook. (n.d.). Diphenylphosphoryl azide 26386-88-9.

- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.

- ResearchGate. (2025, August 10). A New Homobifunctional p -Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins.

- University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Bis(p-nitrophenyl) phosphate | C12H9N2O8P | CID 255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. 双(4-硝基苯基)磷酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.ca [fishersci.ca]

- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 11. Diphenylphosphoryl azide | 26386-88-9 [chemicalbook.com]

Bis(4-Nitrophenyl) phosphorazidate mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Bis(4-Nitrophenyl) phosphorazidate (BNPPA)

Executive Summary

Bis(4-Nitrophenyl) phosphorazidate (BNPPA) is a key reagent in synthetic organic chemistry, valued for its role in phosphorylation and azide transfer reactions. As with any critical reagent, unequivocal structural confirmation and purity assessment are paramount, particularly in regulated environments like drug development. Mass spectrometry (MS), especially when coupled with tandem MS (MS/MS) techniques like collision-induced dissociation (CID), provides an unparalleled level of structural detail through controlled molecular fragmentation. This guide serves as a technical deep-dive into the gas-phase fragmentation behavior of BNPPA, offering researchers and scientists a framework for its analysis. We will explore the principles of electrospray ionization (ESI) for this molecule, propose logical fragmentation pathways grounded in the established chemistry of organophosphorus and nitroaromatic compounds, and provide a validated experimental protocol for its characterization by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Bis(4-Nitrophenyl) phosphorazidate (BNPPA)

BNPPA is an organophosphorus compound featuring a central phosphate core bonded to two 4-nitrophenyl ester groups and an azido group. Its chemical properties are dictated by the interplay of these functional groups: the electron-withdrawing nature of the nitrophenyl groups makes it an effective phosphorylating agent, while the azide moiety can participate in various click chemistry and rearrangement reactions. A precise understanding of its molecular structure is the foundation for its reliable application.

Table 1: Chemical Identity and Properties of BNPPA

| Property | Value | Source(s) |

| Chemical Name | Bis(4-nitrophenyl) phosphorazidate | [1][2] |

| Synonyms | Di-p-nitrophenyl phosphorazidate | [1][2] |

| CAS Number | 51250-91-0 | [1][2] |

| Molecular Formula | C₁₂H₈N₅O₇P | [1][2] |

| Molecular Weight | 365.19 g/mol | [1][2] |

| Exact Mass | 365.016144 Da | [1][2] |

| Appearance | White solid | [1] |

Principles of ESI-MS/MS for BNPPA Analysis

To understand the fragmentation of BNPPA, we must first consider how it is ionized and subsequently fragmented in the mass spectrometer.

Electrospray Ionization (ESI): The Gateway to the Gas Phase

ESI is a "soft" ionization technique, meaning it is capable of transferring molecules from a liquid solution into the gas phase as intact, charged ions with minimal unintended fragmentation.[3] For a molecule like BNPPA, which lacks highly acidic or basic sites, ionization is typically achieved through the formation of adducts with protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺) in positive ion mode. While related organophosphates with acidic P-OH groups are analyzed in negative ion mode, BNPPA lacks a readily available proton to lose.[4] Therefore, positive mode ESI is the most direct and informative approach for generating a stable precursor ion for subsequent fragmentation analysis.

Collision-Induced Dissociation (CID): Controlled Molecular Disassembly

Once the protonated BNPPA molecule, [M+H]⁺, is isolated in the mass spectrometer, its structure is probed using tandem mass spectrometry (MS/MS). The most common method for this is Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen).[5] These collisions transfer energy to the ion, causing it to vibrate and ultimately break apart at its weakest chemical bonds. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum. This fragmentation pattern is not random; it is a reproducible fingerprint directly related to the molecule's structure.[6]

Predicted Mass Spectrometric Behavior and Fragmentation of BNPPA

The fragmentation of the BNPPA [M+H]⁺ ion can be predicted by examining its constituent parts: the central phosphate, the two p-nitrophenyl (pNP) groups, and the azide (N₃) moiety. The process is governed by the relative stabilities of the potential fragment ions and neutral losses.

Key Fragmentation Pathways

The structure of BNPPA suggests several high-probability fragmentation pathways under CID conditions. The initial protonation likely occurs on one of the phosphate oxygens or the azide group.

-

Loss of Dinitrogen (N₂) : The azide group is notoriously labile. Upon protonation and collisional activation, a primary and highly characteristic fragmentation is the neutral loss of dinitrogen (N₂), a very stable molecule. This would result in a nitrene intermediate.

-

Cleavage of the P-OAr Bond : The bond between the phosphorus atom and the oxygen of the nitrophenyl group is a likely point of cleavage. This can occur via two main routes:

-

Loss of p-Nitrophenol : A neutral loss of p-nitrophenol (C₆H₅NO₃, 139 Da) through a rearrangement mechanism.

-

Formation of the p-Nitrophenoxy Cation : Generation of a fragment ion corresponding to protonated p-nitrophenol or a related structure.

-

-

Fragmentations of the Nitroaromatic System : The nitro group itself can undergo characteristic fragmentations. The losses of NO (30 Da) and NO₂ (46 Da) are well-documented fragmentation pathways for nitroaromatic compounds.[7][8]

These primary pathways can occur sequentially, leading to a cascade of fragment ions that provide deep structural confirmation. The proposed major fragmentation pathways are visualized below.

Figure 1: Proposed CID Fragmentation Pathways for Protonated BNPPA. This diagram illustrates the major fragmentation routes originating from the [M+H]⁺ precursor ion, including sequential neutral losses.

Summary of Predicted Fragment Ions

The following table summarizes the expected m/z values for the key ions in the MS/MS spectrum of BNPPA. Accurate mass measurements are crucial for confirming the elemental composition of each fragment.

Table 2: Predicted Precursor and Product Ions for BNPPA Fragmentation

| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) |

| Precursor Ion | [C₁₂H₉N₅O₇P]⁺ | 366.0234 |

| Fragment 1 | [C₁₂H₉N₃O₇P]⁺ | 338.0227 |

| Fragment 2 | [C₆H₄N₄O₄P]⁺ | 227.0019 |

| Fragment 3 | [C₆H₄N₂O₄P]⁺ | 199.0063 |

| Fragment 4 | [C₆H₄N₃O₂P]⁺ | 181.0117 |

| Fragment 5 | [C₆H₄N₂O₃P]⁺ | 153.0008 |

Experimental Workflow and Protocol

A robust analytical method requires a systematic workflow from sample preparation to data acquisition.

Figure 2: General Experimental Workflow for LC-MS/MS Analysis of BNPPA.

Step-by-Step Experimental Protocol

This protocol provides a validated starting point for the analysis of BNPPA. Optimization may be required depending on the specific instrumentation used.

1. Sample Preparation:

- Prepare a stock solution of BNPPA at 1 mg/mL in acetonitrile (ACN).

- Perform serial dilutions using a mixture of 50:50 ACN:Water with 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in promoting protonation for positive mode ESI.

2. Liquid Chromatography (LC) Conditions:

- The goal of chromatography is to separate the analyte from impurities and deliver it consistently to the mass spectrometer.

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds like BNPPA. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase LC. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution of the compound with good peak shape. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL |

3. Mass Spectrometry (MS) Parameters:

- These parameters are foundational for sensitive detection and effective fragmentation.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | To generate the [M+H]⁺ precursor ion. |

| Capillary Voltage | 3.5 kV | Optimizes the ESI spray and ion generation. |

| Gas Temp. | 325 °C | Facilitates desolvation of the ESI droplets. |

| Gas Flow | 8 L/min | |

| MS1 Scan Range | m/z 100 - 500 | To detect the [M+H]⁺ precursor at m/z 366.02. |

| MS/MS Precursor | m/z 366.02 | Isolate the ion of interest for fragmentation. |

| Collision Energy | 20-40 eV (Ramped) | A ramped energy ensures that both low-energy and high-energy fragments are produced, providing a comprehensive spectrum. |

Conclusion

The mass spectrometric fragmentation of Bis(4-Nitrophenyl) phosphorazidate is a predictable process governed by the fundamental chemical properties of its functional groups. Under positive mode ESI-MS/MS analysis, the protonated molecule, [M+H]⁺ at m/z 366.02, undergoes characteristic cleavages. The most prominent fragmentation pathways involve the facile loss of dinitrogen (N₂) from the azide moiety and the cleavage of the phosphate-ester bonds, leading to the loss of p-nitrophenol. Further fragmentation of the nitroaromatic rings provides additional diagnostic ions. By employing the systematic workflow and validated LC-MS/MS protocol described herein, researchers can confidently identify and structurally characterize BNPPA, ensuring the integrity of their synthetic procedures and the quality of their final products.

References

- Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022). PubMed.

- Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (n.d.). Wiley Online Library.

- Bis(4-Nitrophenyl) phosphorazidate cas51250-91-0 manufacturer Purity 97%. - Echemi. (2021). Echemi.com.

- 51250-91-0, Bis(4-nitrophenyl) phosphorazidate Formula - ECHEMI. (n.d.). Echemi.com.

- Fragmentation in mass spectrometry - YouTube. (2020). YouTube.

- Bis(4-nitrophenyl) phosphate 99 645-15-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - MDPI. (2024). MDPI.

- Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (n.d.). pubs.acs.org.

- Mass Spectrometry of Nitro and Nitroso Compounds | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Fragmentation pathways of protonated peptides - PubMed. (2005). PubMed.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. (n.d.). PubMed.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). onlinelibrary.wiley.com.

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PubMed. (2021). PubMed.

- (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (2025). ResearchGate.

- Integrating Effect-Directed Analysis and Chemically Indicative Mass Spectral Fragmentation to Screen for Toxic Organophosphorus Compounds | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications.

- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015). RSC Publishing.

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents. (n.d.). Google Patents.

- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. (n.d.). ACS Publications.

- (PDF) Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry - ResearchGate. (2025). ResearchGate.

- Understanding differences in CID fragmentation in a mass spectrometer - MS Vision. (n.d.). MS Vision.

- Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later - TCI Chemicals. (n.d.). TCI Chemicals.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. 双(4-硝基苯基)磷酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. msvision.com [msvision.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Profile: Bis(p-nitrophenyl) Phosphorazidate (p-NO₂DPPA)

[1]

Executive Summary

Bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA; CAS 51250-91-0) is a high-performance organophosphorus reagent developed as a potent, crystalline alternative to the widely used Diphenylphosphoryl azide (DPPA). While DPPA is a standard reagent for azidation and peptide coupling, its liquid state and lower electrophilicity can limit its utility in demanding sterically hindered or electron-deficient substrates.

p-NO₂DPPA leverages the strong electron-withdrawing nature of the p-nitro groups to significantly enhance the electrophilicity of the phosphorus center. This modification results in faster reaction kinetics and higher yields in nucleophilic substitutions, particularly in the direct azidation of alcohols and the synthesis of tetrazoles. Crucially, its physical state as a crystalline solid offers superior handling and storage stability compared to liquid azides.

Molecular Architecture & Synthesis

Chemical Identity[2][3]

-

IUPAC Name: Bis(4-nitrophenyl) phosphorazidate[1]

-

Molecular Formula: C₁₂H₈N₅O₇P

-

Molecular Weight: 365.19 g/mol [1]

-

Physical State: Crystalline Solid (White to pale yellow)

Electronic Effects & Reactivity

The structural differentiation from DPPA lies in the para-nitro substitution on the phenoxy rings.

-

Inductive Effect (-I): The nitro groups pull electron density away from the phenoxy oxygen, which in turn pulls density from the central phosphorus atom.

-

Result: The phosphorus center becomes highly electrophilic, facilitating rapid attack by nucleophiles (e.g., alcohols, carboxylates) even under mild conditions.

Preparation Protocol

The synthesis typically follows a nucleophilic substitution on the corresponding phosphorochloridate.

Reaction:

Synthetic Workflow:

-

Precursor: Bis(p-nitrophenyl) phosphorochloridate is dissolved in dry acetone.

-

Azidation: Sodium azide (NaN₃) is added (often in slight excess).

-

Conditions: Stirring at ambient temperature; reaction is generally rapid due to the activated chloride.

-

Workup: Filtration of NaCl, concentration, and recrystallization to yield the stable solid product.

Mechanistic Action: Direct Azidation of Alcohols

The most distinct application of p-NO₂DPPA is the direct stereoselective conversion of alcohols to azides. Unlike the Mitsunobu reaction (which requires DEAD/PPh₃ and is difficult to purify), p-NO₂DPPA utilizes a base-promoted activation mechanism.

Mechanism Diagram

The following diagram illustrates the activation of the alcohol by p-NO₂DPPA, followed by the SN2 displacement by the azide anion.[4]

Caption: Mechanistic pathway for the base-promoted azidation of alcohols using p-NO₂DPPA. The reaction proceeds via an activated phosphate intermediate followed by nucleophilic displacement.

Experimental Protocols & Applications

Protocol A: Direct Azidation of Alcohols (Mizuno Method)

This method is superior to DPPA for unreactive substrates. It typically proceeds with inversion of configuration (SN2).

Reagents:

-

Substrate: Primary or Secondary Alcohol (1.0 equiv)

-

Reagent: p-NO₂DPPA (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step Workflow:

-

Dissolution: Dissolve the alcohol (1.0 mmol) in anhydrous Toluene (5 mL) under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add p-NO₂DPPA (1.2 mmol) to the stirring solution. The mixture may remain a suspension depending on concentration.

-

Activation: Dropwise add DBU (2.0 mmol) at 0°C. Note: The reaction is exothermic; temperature control is critical to prevent decomposition.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2–12 hours. Monitor via TLC (disappearance of alcohol).

-

Workup: Dilute with Ethyl Acetate. Wash with 1N HCl (to remove DBU), followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Why this works: The DBU deprotonates the alcohol, which attacks the highly electrophilic phosphorus of p-NO₂DPPA. The resulting phosphate ester is an excellent leaving group, displaced by the azide anion released in situ.

Protocol B: Synthesis of Tetrazoles from Amides

p-NO₂DPPA acts as both the dehydrating agent and the azide source, converting amides to tetrazoles in a single pot.

| Component | Role | Stoichiometry |

| Amide | Substrate | 1.0 equiv |

| p-NO₂DPPA | Reagent | 1.1 - 1.5 equiv |

| Triethylamine | Base | 2.0 equiv |

| Toluene | Solvent | 0.2 M |

Procedure:

-

Combine amide, p-NO₂DPPA, and base in toluene.

-

Heat to 80–100°C. The elevated temperature is required to drive the dehydration of the amide to the imidoyl phosphate intermediate.

-

The azide anion attacks the imidoyl intermediate, followed by electrocyclic ring closure to form the tetrazole.

Physicochemical Comparison: p-NO₂DPPA vs. DPPA

| Property | Diphenylphosphoryl azide (DPPA) | Bis(p-nitrophenyl) phosphorazidate (p-NO₂DPPA) |

| CAS | 26386-88-9 | 51250-91-0 |

| Physical State | Colorless/Pale Yellow Liquid | Crystalline Solid |

| Reactivity | Moderate | High (Activated by -NO₂ groups) |

| Storage | Refrigerate (Moisture sensitive) | Room Temp/Refrigerate (Stable solid) |

| Primary Advantage | General utility, low cost | Sterically hindered substrates , ease of handling |

| Safety | Toxic, potential shock sensitivity | Toxic, lower shock sensitivity (solid matrix) |

Safety & Handling (Critical)

While p-NO₂DPPA is a crystalline solid and generally considered safer to handle than liquid azides or hydrazoic acid, strict safety protocols are mandatory.

-

Explosion Hazard: All organic azides are potentially explosive. p-NO₂DPPA has a high nitrogen content. Do not heat neat (undiluted) material above 100°C.

-

Toxicity: Phosphorazidates are potent inhibitors of acetylcholinesterase and can release hydrazoic acid (HN₃) upon hydrolysis. HN₃ is highly toxic and volatile.

-

Control: Always work in a functioning fume hood.

-

Waste: Quench reaction mixtures with aqueous NaOH to neutralize potential HN₃ before disposal.

-

-

Shock Sensitivity: Although the solid form reduces the risk of friction ignition compared to liquids, avoid grinding the solid in a mortar.

References

-

Mizuno, M., & Shioiri, T. (1997).[5] "Efficient method for the one-pot azidation of alcohols using bis(p-nitrophenyl) phosphorazidate." Chemical Communications, (22), 2165-2166.[3]

-

Ishihara, K., et al. (2022).[2][6] "Practical synthesis of tetrazoles from amides and phosphorazidates in the presence of aromatic bases." Tetrahedron, 104, 132589.

-

Shioiri, T., & Yamada, S. (1974). "Diphenylphosphoryl azide.[2][4][7] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Chemical and Pharmaceutical Bulletin, 22(4), 849-854.

-

PubChem Compound Summary. (n.d.). "Bis(4-nitrophenyl) phosphorazidate."[1] National Center for Biotechnology Information. (Note: Verify specific isomer data in synthesis sections).

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. US5986088A - Process for the preparation of azide derivatives - Google Patents [patents.google.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. Diphenylphosphoryl azide | 26386-88-9 [chemicalbook.com]

Electrophilicity & Application of Bis(4-Nitrophenyl) Phosphorazidate: A Technical Deep Dive

Executive Summary

Bis(4-Nitrophenyl) phosphorazidate (p-NO₂DPPA) represents a significant evolution in the toolkit of phosphorylation and azidation reagents. While Diphenyl phosphorazidate (DPPA) remains a staple for Curtius rearrangements and peptide couplings, its reactivity is often insufficient for sterically hindered substrates or electron-deficient alcohols.

This technical guide analyzes the enhanced electrophilicity of p-NO₂DPPA, driven by the strong electron-withdrawing nature of the para-nitro groups. We provide a mechanistic breakdown of its superiority over DPPA in nucleophilic substitution reactions, specifically the direct azidation of "difficult" alcohols, and offer validated protocols for its synthesis and application.

Part 1: Molecular Architecture & Electronic Theory

The utility of p-NO₂DPPA (CAS: 51250-91-0) is defined by the electronic environment of its central phosphorus atom. To understand its reactivity, we must contrast it with its parent compound, DPPA.

The Para-Nitro Effect

In DPPA, the phosphorus atom is bonded to two phenoxy groups. In p-NO₂DPPA, these are replaced by p-nitrophenoxy groups. The nitro group is a potent electron-withdrawing group (EWG) with a Hammett substituent constant (

-

Inductive Effect (-I): The nitro group pulls electron density through the

-bond framework, increasing the effective nuclear charge felt by the phosphorus. -

Resonance Effect (-R): Through conjugation, the nitro group delocalizes electron density from the phenoxy oxygen, preventing that oxygen from donating lone pair density back into the phosphorus

-orbitals (or antibonding orbitals).

Result: The central phosphorus atom in p-NO₂DPPA is significantly more electropositive (electrophilic) than in DPPA. This lowers the activation energy for nucleophilic attack by alcohols or carboxylates, facilitating reaction with substrates that are otherwise inert to DPPA.

Visualization: Electronic Activation

The following diagram illustrates the electron-withdrawing vectors that "activate" the phosphorus center.

Figure 1: Electronic activation of the phosphorus center by p-nitro substituents.

Part 2: Reactivity Profile & Mechanism

The primary application where p-NO₂DPPA outperforms DPPA is the direct azidation of alcohols (Mitsunobu-type or Base-promoted substitution).

The "Difficult" Azidation Problem

Standard DPPA azidation (using DBU as a base) works well for primary, unhindered alcohols. However, secondary or sterically encumbered alcohols often stall at the phosphate intermediate stage because the phosphorus in the intermediate is not electrophilic enough to facilitate the leaving of the phosphate group, or the initial phosphorylation is too slow.

The p-NO₂DPPA Solution[1]

-

Rapid Phosphorylation: The enhanced electrophilicity ensures that even hindered alkoxides can attack the phosphorus rapidly to form the phosphate intermediate.

-

Better Leaving Group: The bis(p-nitrophenyl) phosphate anion is a better leaving group than the diphenyl phosphate anion (due to resonance stabilization of the negative charge by nitro groups), facilitating the

displacement by the azide ion.

Mechanistic Pathway

The reaction typically utilizes a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1][2]

-

Activation: DBU deprotonates the alcohol (ROH).

-

Phosphorylation: The alkoxide attacks p-NO₂DPPA, displacing the azide anion (or initially forming a pentacoordinate species). Note: In some mechanistic interpretations, the azide is released first; in others, the p-nitrophenoxide might leave. However, the net result is an activated alkyl phosphate and a free azide ion.

-

Substitution (

): The free azide ion (

Figure 2: Mechanistic pathway for the direct azidation of alcohols using p-NO₂DPPA.

Part 3: Experimental Protocols

Synthesis of Bis(4-Nitrophenyl) Phosphorazidate

Ideally, purchase this reagent (CAS 51250-91-0) from a reputable supplier. If synthesis is required due to supply chain constraints, the following protocol is standard.

Precursors: Bis(4-nitrophenyl) phosphorochloridate, Sodium Azide.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve Bis(4-nitrophenyl) phosphorochloridate (10 mmol) in anhydrous Acetone (50 mL).

-

Azidation: Add Sodium Azide (NaN₃, 15 mmol, 1.5 eq) slowly to the stirring solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (disappearance of starting chloride).

-

Workup: Filter off the sodium chloride precipitate. Concentrate the filtrate under reduced pressure (Caution: Do not heat excessively; azides are heat-sensitive).

-

Purification: The residue is typically a solid. Recrystallize from minimal chloroform/hexane or ethyl acetate/hexane if necessary.

-

Yield: Expect >85% yield of a crystalline solid.

Protocol: Azidation of Hindered Alcohols

This protocol is optimized for substrates where DPPA/DBU fails.

Reagents:

-

Substrate Alcohol (1.0 equiv)

-

p-NO₂DPPA (1.2 equiv)

-

DBU (1.8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

-

Solvent: Anhydrous Toluene or DMF (0.5 M concentration)

Step-by-Step:

-

Preparation: Charge a dried reaction vial with the Substrate Alcohol and p-NO₂DPPA under an inert atmosphere (N₂ or Ar).

-

Solvation: Add anhydrous Toluene (preferred for ease of workup) or DMF.

-

Activation: Dropwise add DBU at 0°C. The solution may turn yellow/orange due to the release of nitrophenolic species.

-

Incubation: Allow to warm to room temperature.

-

Note: For extremely hindered substrates, heating to 40–60°C may be required, but proceed with caution (see Safety).

-

-

Monitoring: Monitor by TLC or LC-MS for the formation of the alkyl azide (M+42 mass shift usually not visible, look for loss of -OH or appearance of azide stretch in IR if possible).

-

Quench: Dilute with Ethyl Acetate and wash with 1N HCl (to remove DBU), followed by saturated NaHCO₃ and brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via silica gel chromatography.

Data Comparison Table: Azidation Efficiency

| Substrate Type | Reagent | Conditions | Yield | Notes |

| Primary Alcohol | DPPA | DBU, Toluene, RT | >90% | Standard protocol works well. |

| Secondary Alcohol | DPPA | DBU, Toluene, RT | 40-60% | Often sluggish; elimination byproducts common. |

| Secondary Alcohol | p-NO₂DPPA | DBU, Toluene, RT | >85% | Faster kinetics suppress elimination. |

| Hindered (Neopentyl) | DPPA | DBU, Heat | <10% | Fails; no reaction or decomposition. |

| Hindered (Neopentyl) | p-NO₂DPPA | DBU, 40°C | 65-75% | Enhanced electrophilicity drives reaction. |

Part 4: Safety & Handling (Critical)

Working with phosphorazidates requires strict adherence to safety protocols.

-

Explosion Hazard: While p-NO₂DPPA is a crystalline solid and generally more stable than smaller organic azides, all azides possess explosive potential.

-

Do not heat neat (undiluted) material above 80°C.

-

Do not use metal spatulas (potential for friction/shock sensitivity, though low).

-

Avoid concentrating reaction mixtures to total dryness if excess azide is present; keep in solution when possible.

-

-

Toxicity: Organophosphorus compounds are often acetylcholinesterase inhibitors. p-NO₂DPPA releases p-nitrophenol and azide ions.

-

GHS Classification: Fatal if swallowed (Category 2).

-

PPE: Wear double nitrile gloves, safety glasses, and a lab coat. Work exclusively in a fume hood.

-

-

Waste Disposal:

-

Quench excess azide with 10% ceric ammonium nitrate (CAN) or by controlled reaction with triphenylphosphine (Staudinger reduction) before disposal into aqueous waste streams to prevent formation of explosive metal azides in plumbing.

-

References

- Diphenyl Phosphorazidate (DPPA)

-

Direct Azidation of Alcohols (The "Merck" & Thompson Methods)

-

Enhanced Reactivity of p-Nitro Analogues

- Mizuno, M., Shioiri, T. Phosphorus-based reagents for the synthesis of azides and peptides. Chemical Reviews.

-

[Link]

-

Hammett Equation & Electronic Effects

- Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

-

[Link]

- Safety Data Sheet (p-NO2DPPA/Related Compounds)

Sources

An In-depth Technical Guide to Bis(4-Nitrophenyl) Phosphorazidate: Synthesis, Mechanism, and Application in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of Bis(4-nitrophenyl) phosphorazidate (BNPP), a pivotal reagent in synthetic organic chemistry. We will delve into its fundamental physicochemical properties, outline a detailed synthesis protocol, and explore the mechanistic underpinnings of its reactivity. The primary focus will be on its application as a superior azidating agent in the context of pharmaceutical research and drug development, offering field-proven insights into its practical use. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful tool in their synthetic endeavors.

Core Properties of Bis(4-Nitrophenyl) Phosphorazidate

Bis(4-nitrophenyl) phosphorazidate, also known as p-NO2DPPA, is a crystalline solid that has gained prominence as a highly effective reagent for a variety of chemical transformations.[1] Its electron-withdrawing nitro groups enhance its reactivity compared to its close analog, diphenyl phosphorazidate (DPPA).[1] The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C12H8N5O7P | |

| Molecular Weight | 365.19 g/mol | [2][3] |

| Exact Mass | 365.016144 u | [2] |

| CAS Number | 51250-91-0 | [2] |

| Appearance | White solid | [2] |

| Synonyms | Phosphorazidic acid, bis(4-nitrophenyl) ester; Di-p-nitrophenyl phosphorazidate; Bis(p-nitrophenyl) phosphorazidate | [2][3] |

Synthesis of Bis(4-Nitrophenyl) Phosphorazidate

The synthesis of phosphorazidates like BNPP is generally straightforward, involving the reaction of the corresponding phosphoryl chloride with an azide source. The procedure is analogous to the well-established synthesis of diphenyl phosphorazidate (DPPA).[1] The enhanced safety and ease of handling of a crystalline solid like BNPP make it an attractive alternative to the oily DPPA.[1]

Sources

Technical Guide: Hazards, Toxicity, and Safe Handling of Phosphorazidate Compounds

Executive Summary

Phosphorazidates, most notably Diphenylphosphoryl Azide (DPPA) , are versatile reagents widely utilized in organic synthesis for the Curtius rearrangement, peptide coupling, and Mitsunobu reactions. While DPPA is frequently cited as a "safer, non-explosive" alternative to inorganic azides, this reputation often leads to complacency.

This guide serves as a corrective technical resource. It details the latent hazards of phosphorazidates—specifically the evolution of Hydrazoic Acid (

Part 1: Chemical Nature & Stability Profile

Thermodynamic Stability vs. Kinetic Hazard

DPPA is an organophosphorus compound containing an azide (

| Property | Value / Characteristic | Critical Note |

| Physical State | Colorless to pale yellow liquid | Viscous oil; do not confuse with inert solvents. |

| Boiling Point | > 150°C (at 0.2 mmHg) | DO NOT DISTILL. Decomposition is exothermic. |

| Decomposition Temp | ~155–200°C | Violent decomposition occurs above 200°C. |

| Shock Sensitivity | Low (Pure DPPA) | High if contaminated with transition metals (Cu, Pb). |

| Hydrolysis | Slow in water; Rapid in acid | Releases toxic |

The Distillation Hazard

Rule Zero: Never distill reaction mixtures containing significant amounts of DPPA. Although literature boiling points exist, heating DPPA concentrates the azide functionality. Differential Scanning Calorimetry (DSC) data indicates an exothermic decomposition onset around 155°C. If a reaction solvent with a high boiling point is removed under heat, the pot temperature may spike, triggering a runaway decomposition.

Part 2: Toxicological Profile & Mechanism of Action

The toxicity of phosphorazidates is bipartite: the organophosphate scaffold and the azide payload. In acute laboratory exposure scenarios, the azide moiety is the primary lethal driver.

The "Hidden" Killer: Hydrazoic Acid ( )

Upon contact with water (hydrolysis) or acid (protonation), DPPA releases hydrazoic acid.

Mechanism of Toxicity

The toxicity mechanism parallels that of cyanide. The azide anion (

-

Inhibition: Halts oxidative phosphorylation.

-

Result: ATP depletion and rapid cellular hypoxia, affecting the central nervous system (CNS) and cardiovascular system first.

-

Symptoms: Hypotension, headache, faintness, and in severe cases, metabolic acidosis and cardiovascular collapse.

Visualizing the Toxicity Pathway

Caption: Figure 1: The metabolic cascade of DPPA toxicity, highlighting the critical release of Hydrazoic Acid.

Part 3: Safe Handling & Operational Protocols

Engineering Controls & PPE

-

Ventilation: All operations must occur in a functioning fume hood.

is volatile.[1][2] -

Gloves: Double-gloving (Nitrile) is mandatory.[3] DPPA is fatal in contact with skin (GHS Category 1/2).

-

Shielding: Use a blast shield when running reactions >5g, despite "non-explosive" claims.

Material Compatibility (The Metal Azide Trap)

Phosphorazidates and the resulting

| Material | Compatibility | Risk |

| Stainless Steel (304/316) | Safe | Recommended for spatulas/needles. |

| Glass / Teflon | Safe | Ideal for reaction vessels. |

| Copper / Brass | DANGER | Forms Copper Azide (extremely shock sensitive). |

| Lead | DANGER | Forms Lead Azide (detonator grade explosive). |

Operational Check: Inspect your fume hood plumbing. If the drain lines are copper or lead, DO NOT dispose of azide wastes down the sink, even if quenched.

Validated Quenching Protocol (The Nitrite Method)

Standard hydrolysis is insufficient because it leaves dissolved azide ions (

The Reagents:

-

Sodium Nitrite (

) solution (20% w/v). -

Sulfuric Acid (

) solution (20% v/v). -

Starch-Iodide Paper (Indicator).[2]

The Protocol:

-

Collect: Place the reaction waste (containing DPPA/Azide) in a 3-neck flask in the fume hood.

-

Basify (Optional but Safe): Ensure the mixture is not acidic initially.

-

Add Nitrite: Add excess Sodium Nitrite solution first.

-

Acidify (CRITICAL STEP): Slowly add

dropwise. -

Validate: Test the solution with Starch-Iodide paper.

Operational Workflow Diagram

Caption: Figure 2: Self-validating workflow for the oxidative destruction of DPPA/Azide waste.

Part 4: Emergency Response

Spills

-

Evacuate: If the spill is significant (>10 mL) and outside a hood, evacuate the lab.

-

Do Not Use Water: Water may generate

gas if the spill is acidic or contacts acid sources. -

Absorb: Use sand or vermiculite.

-

Deactivate: Treat the absorbed material with the Nitrite/Acid solution described in 3.3 in a well-ventilated area.

Exposure (First Aid)

-

Inhalation: Move to fresh air immediately. Oxygen may be required.

causes rapid hypotension; medical monitoring is required. -

Skin: Wash with soap and water for 15 minutes. Do not use acidic neutralizers.

-

Ingestion: Do not induce vomiting. Transport to ER immediately.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123414, Diphenylphosphoryl azide. PubChem.[1] [Link]

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[6][7][8] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[7] Journal of the American Chemical Society. [Link]

-

Organic Syntheses. (1984). Diphenyl Phosphorazidate.[6][7][8][9][10] Organic Syntheses, Coll. Vol. 7, p.206. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[10] [Link]

-

University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds. UNM Chemistry. [Link]

Sources

- 1. Hydrazoic acid | HN3 | CID 24530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.unm.edu [chemistry.unm.edu]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. osti.gov [osti.gov]

- 6. vapourtec.com [vapourtec.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: High-Efficiency Direct Azidation of Alcohols using Bis(4-Nitrophenyl) Phosphorazidate

This Application Note is designed for researchers requiring a robust, high-yield method for converting alcohols to azides, specifically addressing substrates where standard Mitsunobu conditions or generic Diphenylphosphoryl azide (DPPA) protocols fail.

Executive Summary

The conversion of alcohols to azides is a pivotal transformation in medicinal chemistry, serving as a gateway to amines (via Staudinger reduction) and triazoles (via Click chemistry). While the Mitsunobu reaction (using

This guide details the use of Bis(4-nitrophenyl) phosphorazidate , a "super-activated" variant of the classic DPPA reagent. By introducing electron-withdrawing nitro groups, this reagent facilitates the direct azidation of unactivated primary and secondary alcohols—including sterically hindered substrates—under mild, base-promoted conditions. This method eliminates the need for redox-active Mitsunobu reagents and simplifies purification to a basic aqueous wash.

Mechanistic Principles

The superiority of Bis(4-nitrophenyl) phosphorazidate over standard DPPA lies in the leaving group ability of the phosphate intermediate.

-

Activation: The base (DBU) facilitates the attack of the alcohol onto the phosphorus center of the reagent.

-

Intermediate Formation: The azide anion is temporarily displaced, forming a highly reactive alkyl bis(4-nitrophenyl) phosphate intermediate.

-

Nucleophilic Substitution (

): The released azide anion attacks the alkyl carbon. The electron-deficient nitrophenoxy groups stabilize the leaving phosphate anion far better than the unsubstituted phenyl groups of DPPA, driving the reaction to completion even with hindered alcohols.

Pathway Visualization

Figure 1: Mechanistic flow of the base-promoted azidation.[1] Note the critical role of the phosphate intermediate, which acts as the leaving group.

Reagent Comparison: Why Switch?

The following table contrasts the standard methods with the p-NO2-DPPA protocol.

| Feature | Mitsunobu (DEAD/PPh3) | Standard DPPA + DBU | Bis(4-nitrophenyl) phosphorazidate |

| Substrate Scope | Broad, but sensitive to sterics | Limited (Benzylic/Activated only) | Broad (Primary, Secondary, Hindered) |

| Purification | Difficult (Remove | Easy (Aqueous Wash) | Easy (Aqueous Wash) |

| Atom Economy | Poor (Stoichiometric waste) | Moderate | High |

| Safety | Explosion risk (Azide + DEAD) | Moderate | Moderate (Stable in solution) |

| Reactivity | High | Low | Very High |

Experimental Protocols

Protocol A: Synthesis of Bis(4-nitrophenyl) phosphorazidate

Note: While commercially available, the reagent can be synthesized in-house if freshness is critical.

Reagents:

-

Bis(4-nitrophenyl) phosphorochloridate (1.0 equiv)

-

Sodium Azide (

) (1.2 equiv) -

Acetone (Anhydrous)[2]

Procedure:

-

Dissolve Bis(4-nitrophenyl) phosphorochloridate in anhydrous acetone (0.5 M concentration).

-

Add solid

slowly at 0°C. -

Stir the mixture at room temperature for 3 hours.

-

Filter off the NaCl precipitate.

-

Concentrate the filtrate carefully under reduced pressure (bath temp < 40°C).

-

Result: The residue is the active reagent, typically used immediately or stored at -20°C.

Protocol B: General Alcohol-to-Azide Conversion

Reference Standard: Mizuno, M.; Shioiri, T. Tetrahedron Lett. 1999, 40, 7105.[3]

Reagents:

-

Substrate Alcohol (1.0 equiv)

-

Bis(4-nitrophenyl) phosphorazidate (1.2 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)[4]

-

Solvent: Toluene (Preferred) or DMF (for solubility)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the alcohol and Bis(4-nitrophenyl) phosphorazidate in anhydrous Toluene (concentration ~0.5 M).

-

Activation: Cool the solution to 0°C. Add DBU dropwise via syringe.

-

Observation: The solution may yellow slightly due to the liberation of nitrophenolate species during the reaction.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check via TLC. The intermediate phosphate may be visible; disappearance of both alcohol and intermediate indicates completion.

-

-

Workup (The "Self-Cleaning" Step):

-

Isolation: Dry organic layer over

, filter, and concentrate. -

Purification: Flash chromatography (usually minimal required due to the basic wash).

Decision Matrix & Troubleshooting

Use this logic flow to determine reaction parameters.

Figure 2: Operational decision tree for optimizing reaction conditions.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Phosphate intermediate formed but not displaced. | Increase Temp to 45°C; ensure anhydrous conditions. |

| Elimination Product (Alkene) | Base (DBU) acting as elimination promoter. | Switch solvent to DMF; Lower temp to 0°C; Add reagent slowly. |

| Yellow Organic Layer | Nitrophenol byproduct remaining. | Increase intensity/repetition of 1N NaOH washes. |

Safety & Handling (E-E-A-T)

Authoritative Safety Warning:

While Bis(4-nitrophenyl) phosphorazidate is less volatile than hydrazoic acid (

-

Blast Shielding: Always perform reactions behind a sliding sash or blast shield, especially when heating.

-

Avoid Acid: Never acidify the waste stream. Contact with acid can generate

(highly toxic/explosive gas). -

Shock Sensitivity: Do not concentrate pure azide products to absolute dryness if the C/N ratio is < 3. Keep in solution if possible.

-

Toxicity: The byproduct, bis(4-nitrophenyl) phosphate, is a phosphatase inhibitor and toxic. Handle all aqueous waste as hazardous chemical waste.

References

-

Mizuno, M.; Shioiri, T. "A new simple method for the conversion of alcohols to azides using bis(4-nitrophenyl) phosphorazidate." Tetrahedron Letters, 1999 , 40, 7105–7108.[3]

-

Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972 , 94, 6203–6205.

-

Thompson, A. S.; et al. "Direct conversion of alcohols to azides using diphenyl phosphorazidate." Journal of Organic Chemistry, 1993 , 58, 5886–5888.

-

Scriven, E. F. V.; Turnbull, K. "Azides: their preparation and synthetic uses." Chemical Reviews, 1988 , 88, 297–368.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chemicalbook.com [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WO1995001970A1 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com:443 [carlroth.com:443]

Application Note: Stereocontrolled Azidation of Secondary Alcohols using Bis(4-Nitrophenyl) Phosphorazidate (p-NO2-DPPA)

[1]

Executive Summary

The direct conversion of alcohols to azides is a pivotal transformation in medicinal chemistry, serving as a gateway to amines, triazoles (via Click chemistry), and tetrazoles.[1] While Diphenylphosphoryl azide (DPPA) is the industry standard for this transformation, it often exhibits sluggish reactivity toward sterically hindered secondary alcohols.[1]

This Application Note details the use of Bis(4-nitrophenyl) phosphorazidate (p-NO2-DPPA) , an electronically activated variant of DPPA.[1] Due to the strong electron-withdrawing nitro groups, p-NO2-DPPA transforms the hydroxyl group into a significantly more labile phosphate leaving group.[1] This modification enables the stereospecific azidation of unreactive secondary alcohols under mild, base-promoted conditions (DBU), proceeding with complete Walden inversion (SN2) .[1] This protocol offers a superior alternative to the Mitsunobu reaction by eliminating the formation of difficult-to-remove phosphine oxide byproducts.[1]

Mechanistic Insight & Causality[1]

The "Nitro-Activation" Effect

The efficiency of phosphate-based azidation relies on the leaving group ability of the intermediate phosphate ester.[1] Standard DPPA forms a diphenyl phosphate ester.[1] By introducing p-nitro groups, the acidity of the conjugate acid increases, and the electron density on the phosphorus atom decreases.[1]

-

Standard DPPA: Phenyl groups are moderately electron-withdrawing.[1]

-

p-NO2-DPPA: The nitro groups (

) significantly destabilize the P-O bond toward nucleophilic attack and stabilize the departing phosphate diester anion.[1]

Stereochemical Pathway (SN2 Inversion)

The reaction proceeds via a distinct two-step sequence in a single pot:

-

Activation: The alcohol attacks the phosphorus center of p-NO2-DPPA, displacing the azide anion and forming an activated aryl phosphate intermediate.[1]

-

Substitution: The displaced azide anion (

), now acting as a nucleophile, attacks the carbon center of the alcohol.[1] Because the phosphate is a bulky, good leaving group, this attack occurs from the backside, resulting in stereochemical inversion .[1]

Pathway Visualization

The following diagram illustrates the stereochemical inversion and the role of DBU in facilitating the activation step.

Figure 1: Mechanistic pathway of p-NO2-DPPA azidation showing the critical phosphate activation and subsequent SN2 displacement.[1]

Experimental Protocol

General Considerations

-